Enantiomeric Purity: Procurement of Defined (R)- and (S)- Enantiomers for Asymmetric Synthesis
1-Cyclopentylethan-1-amine hydrochloride is a chiral compound with two distinct enantiomers, (R)- and (S)-1-cyclopentylethanamine hydrochloride, which are available as separate commercial entities . The defined enantiomers enable the construction of enantiopure drug candidates, a critical requirement for optimizing potency and minimizing potential off-target effects . A racemic mixture would not provide the same level of stereochemical control, which is often a differentiating factor in early drug discovery.
| Evidence Dimension | Chirality and Enantiomeric Purity |
|---|---|
| Target Compound Data | Racemic mixture (CAS: 150812-09-2) or distinct (R)-enantiomer (CAS: 150852-72-5; 1422126-36-0) and (S)-enantiomer (CAS: 150852-73-6) available |
| Comparator Or Baseline | Achiral amine building blocks (e.g., non-chiral alkyl amines) |
| Quantified Difference | Presence of a chiral center provides two distinct stereoisomers for evaluation versus zero stereoisomers for achiral comparators |
| Conditions | Commercial availability and catalog specification |
Why This Matters
Procurement of a specific enantiomer is essential for asymmetric synthesis in medicinal chemistry to control the 3D shape of the final drug candidate, a capability not provided by achiral amines.
